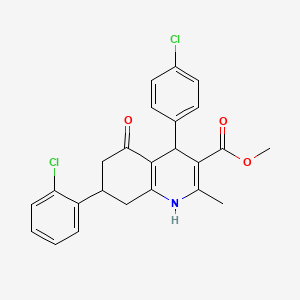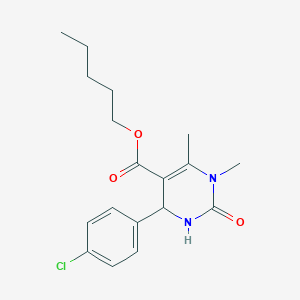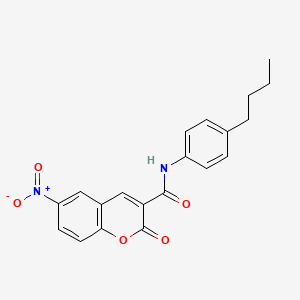![molecular formula C20H13Cl3N2O2 B5059334 [bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate](/img/structure/B5059334.png)
[bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate is a chemical compound with a complex structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
The synthesis of [bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate typically involves the reaction of 4-chlorobenzaldehyde with 3-chloroaniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like hydroxide ions or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other carbamates and aromatic amines, such as:
- [bis(4-chlorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate
- [bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate
Compared to these compounds, [bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate may exhibit unique properties due to the specific positioning of the chlorine atoms and the overall molecular structure, which can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O2/c21-15-8-4-13(5-9-15)19(14-6-10-16(22)11-7-14)25-27-20(26)24-18-3-1-2-17(23)12-18/h1-12H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKJLEJJICHMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-({[2-(trifluoromethyl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5059256.png)
![N-benzyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5059267.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5059277.png)
![2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5059289.png)
![1-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5059292.png)
![N-[(4-chlorophenyl)methyl]-N'-cycloheptyloxamide](/img/structure/B5059303.png)
![(5E)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B5059304.png)

![N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B5059319.png)
![(4Z)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5059320.png)
![5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5059326.png)
![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5059345.png)

